5-Chloro-7-(diethylaminomethyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C14H17ClN2O and a molecular weight of 264.75 g/mol . It is known for its role as an allosteric hexamer-stabilizing inhibitor of human porphobilinogen synthase (PBGS; ALAD) . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-Chloro-7-(diethylaminomethyl)quinolin-8-ol involves several steps. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with diethylamine in the presence of a suitable base, such as triethylamine, in a solvent like dichloromethane . The reaction is typically carried out at room temperature for a short duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted products.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Medicine: Research explores its potential therapeutic applications, particularly in conditions related to enzyme inhibition.
Industry: It is used in the development of new materials and as a stabilizing agent in industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(diethylaminomethyl)quinolin-8-ol involves its role as an allosteric inhibitor of human porphobilinogen synthase (PBGS; ALAD) . By stabilizing the hexameric form of the enzyme, the compound prevents the enzyme from catalyzing the conversion of porphobilinogen to hydroxymethylbilane, a key step in heme biosynthesis . This inhibition can lead to reduced levels of heme and its derivatives, which has implications in various biological processes.
Comparison with Similar Compounds
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:
5,7-Dichloro-8-hydroxyquinoline (Chloroxine): Known for its antimicrobial properties.
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol hydrochloride: Another derivative with similar structural features but different functional groups.
Properties
CAS No. |
103325-93-5 |
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Molecular Formula |
C14H17ClN2O |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
5-chloro-7-(diethylaminomethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H17ClN2O/c1-3-17(4-2)9-10-8-12(15)11-6-5-7-16-13(11)14(10)18/h5-8,18H,3-4,9H2,1-2H3 |
InChI Key |
QDFFXEIFWNNJJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=C2C=CC=NC2=C1O)Cl |
Origin of Product |
United States |
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